molecular formula C10H22N2O2 B2450913 tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate CAS No. 1311317-84-6

tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate

Cat. No.: B2450913
CAS No.: 1311317-84-6
M. Wt: 202.298
InChI Key: XFKPVODVJHKDHG-UHFFFAOYSA-N
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Description

tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate: is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and chemical research This particular compound is known for its unique structure, which includes a tert-butyl group, an aminobutan-2-yl group, and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-aminobutan-2-ylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it valuable for investigating biochemical pathways.

Medicine: In the medical field, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors, contributing to the development of new therapeutic agents.

Industry: Industrially, the compound is used in the production of specialty chemicals and agrochemicals. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of pesticides and herbicides.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. Alternatively, it may activate a receptor by mimicking the natural ligand, triggering a cellular response.

Comparison with Similar Compounds

  • tert-butyl N-(4-aminobutan-2-yl)carbamate
  • tert-butyl N-(4-aminobutan-2-yl)-N-ethylcarbamate
  • tert-butyl N-(4-aminobutan-2-yl)-N-propylcarbamate

Comparison: Compared to similar compounds, tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate is unique due to its specific combination of functional groups. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the methylcarbamate group contributes to its distinct chemical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-8(6-7-11)12(5)9(13)14-10(2,3)4/h8H,6-7,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKPVODVJHKDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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